L-(+)Homophenylalanine ethyl ester hydrochloride
Description
L-(+)-Homophenylalanine ethyl ester hydrochloride is a chiral amino acid derivative characterized by a four-carbon side chain (homophenylalanine backbone) with a phenyl group and an ethyl ester moiety. Its molecular formula is C₁₂H₁₈ClNO₂, and it has a molecular weight of 243.73 g/mol (CAS: Not explicitly listed in evidence; structurally related to Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride, CAS: 90940-54-8 (D-form) , and L-β-Homophenylalanine Hydrochloride, CAS: 138165-77-2 ).
Properties
Molecular Formula |
C12H18ClNO2 |
|---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
2-(ethylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15);1H |
InChI Key |
BAULWXQXAOOQEL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCC1=CC=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Temperature | Duration | Atmosphere | Notes |
|---|---|---|---|---|---|
| 1 | Triethylamine / Dichloromethane | -30 to 20 °C | 5.5 hours | Inert atmosphere | Base-mediated esterification |
| 2 | Sodium azide / N,N-Dimethylformamide | 23 °C | 20 hours | Ambient | Azide substitution |
| 3 | Triphenylphosphine | 110 °C | 20 hours | Ambient | Reduction via Staudinger reaction, green chemistry approach |
These steps are designed to ensure efficient conversion of starting materials to the target ester hydrochloride with minimal racemization and high yield.
Enzymatic Resolution for Optical Purity
Kinetic Resolution Using Alcalase
A significant advancement in the preparation of L-(+)-homophenylalanine ethyl ester hydrochloride is the enzymatic kinetic resolution of racemic mixtures to obtain high enantiomeric excess (ee). The industrial enzyme alcalase has been employed to selectively hydrolyze one enantiomer, enriching the desired L-(+) isomer.
- The substrate used is often N-acetyl-homophenylalanine ethyl ester.
- The enzymatic reaction proceeds under mild conditions, offering an economical and straightforward procedure.
- The process yields L-(+)-homophenylalanine hydrochloride with an optical purity of 98% ee, which is superior to many chemical resolution methods.
This enzymatic approach reduces the need for complex chiral catalysts and harsh conditions, aligning with green chemistry principles.
Comparative Analysis of Preparation Methods
The enzymatic method stands out for its high optical purity and simplicity, making it preferable for industrial applications where enantiomeric purity is critical.
Additional Notes on Reagents and Precursors
- Triethylamine and dichloromethane are used under inert atmosphere to avoid side reactions during esterification.
- Sodium azide in N,N-dimethylformamide facilitates the azide substitution, a key step for introducing the amino functionality.
- Triphenylphosphine at elevated temperature enables the reduction of azides to amines via the Staudinger reaction, a milder alternative to catalytic hydrogenation.
- The molecular formula of L-(+)-homophenylalanine ethyl ester hydrochloride is C12H18ClNO2, with a molecular weight of 243.73 g/mol.
Chemical Reactions Analysis
Types of Reactions
L-(+)-Homophenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
L-Homophenylalanine ethyl ester hydrochloride is a compound with high purity and stability, making it suitable for academic and industrial applications . It is also known as S-2-Amino-4-phenylbutyric acid ethyl ester hydrochloride .
Here are some of its applications:
Peptide Synthesis: L-Homophenylalanine ethyl ester hydrochloride can be used as a building block in peptide synthesis, particularly for developing pharmaceutical compounds that target specific biological pathways .
Drug Development: Due to its structural similarity to amino acids involved in neurotransmitter function, this compound is used in creating drugs for treating neurological disorders . D-phenylalanine may also be used as a modulator of L-phenylalanine amyloid formation and may qualify as a therapeutic molecule in phenylketonuria .
Biochemical Research: Researchers utilize L-Homophenylalanine ethyl ester hydrochloride to study protein interactions and enzyme activities, offering insights into metabolic pathways and disease mechanisms .
Cosmetic Formulations: The cosmetic industry uses this compound for its potential skin-conditioning properties, which can improve the texture and feel of skincare products .
Food Industry: L-Homophenylalanine ethyl ester hydrochloride is also being explored as a flavor enhancer or additive in food products, with the intention of improving the overall taste profile in a safe manner .
Cancer Treatment Research: L-Homophenylalanine ethyl ester is used as a subject of research for its potential anti-tumor properties .
Synthesis of α-aminobenzolactam: L-homophenylalanine ethyl ester hydrochloride can be used in the synthesis of chiral (-)-α-aminobenzolactam with high enantiomeric purity .
The physical properties of L-Homophenylalanine Ethyl Ester Hydrochloride are:
Mechanism of Action
The mechanism of action of L-(+)-Homophenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of different products that can exert biological effects . The pathways involved often include enzymatic catalysis and receptor binding, which are crucial for its biological activity.
Comparison with Similar Compounds
Key Features:
- Synthesis : Produced via enzymatic resolution using Alcalase, achieving 98% enantiomeric excess (ee) .
- Applications: Used in asymmetric catalysis (e.g., Pd-catalyzed three-component reactions) to synthesize α,α-disubstituted α-amino acid esters with excellent enantioselectivity (Fig. 2, 4h–4t in ).
- Structure-Activity Relationship : The ethyl ester group enhances solubility and reactivity in organic transformations compared to free carboxylic acids .
Comparison with Similar Compounds
Structural Analogues: Homophenylalanine Derivatives
Key Findings :
Phenylalanine-Based Esters
Key Findings :
Functionally Related Amino Acid Esters
Key Findings :
- LAE shares the ethyl ester group but differs in the amino acid backbone (arginine vs. homophenylalanine), leading to divergent applications (food preservation vs. catalysis) .
Critical Analysis of Research Findings
- Stereochemical Purity : Enzymatic resolution (Alcalase) ensures high ee in L-(+)-homophenylalanine ethyl ester, critical for asymmetric synthesis .
- Reactivity : Ethyl esters outperform methyl esters in Pd-catalyzed reactions due to better leaving-group ability and solubility .
- Biological Activity : While LAE and MF13 utilize ethyl esters for enhanced bioavailability, their mechanisms differ—LAE acts as a surfactant, whereas MF13 targets tumor cells .
Q & A
Q. What are the established synthetic routes for L-(+)-homophenylalanine ethyl ester hydrochloride, and how do reaction conditions influence enantiomeric purity?
The synthesis typically involves esterification of L-homophenylalanine with ethanol under acidic conditions, followed by hydrochloride salt formation. Key factors include:
- Catalyst choice : HCl gas or thionyl chloride are common for esterification. Excess HCl can lead to racemization, reducing enantiomeric purity .
- Temperature control : Reactions below 40°C minimize racemization risks .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the ester intermediate .
Q. Example protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | L-Homophenylalanine, ethanol, HCl gas (0°C, 12 hrs) | Esterification |
| 2 | Evaporation under reduced pressure | Remove excess HCl/ethanol |
| 3 | Recrystallization (ethanol:diethyl ether, 1:3) | Purify hydrochloride salt |
Q. How should researchers characterize the purity and structural integrity of L-(+)-homophenylalanine ethyl ester hydrochloride?
Standard analytical methods include:
Q. What are the solubility and stability profiles of this compound under common laboratory conditions?
- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO), but insoluble in non-polar solvents (hexane) .
- Stability :
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for chiral drug intermediate applications?
Advanced strategies include:
- Asymmetric catalysis : Use chiral aldehydes or organocatalysts to enhance enantiomeric excess (e.g., 99% ee achieved via bifunctionalization with aryl iodides) .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification .
Case study : In a 2023 study, L-(+)-homophenylalanine ethyl ester was synthesized with 94% ee using a palladium-catalyzed asymmetric reaction (substrate scope in Fig. 2 of ).
Q. How should researchers address contradictions in toxicity data between safety reports and experimental observations?
- Evaluate source reliability : Non-hazardous classification (per GHS) may conflict with acute toxicity (e.g., LD50 = 725 mg/kg in rats via intravenous exposure) .
- Mitigation steps :
Q. What statistical methods are recommended for analyzing reaction yield and enantiomeric excess data?
Q. How does this compound perform in solid-phase peptide synthesis (SPPS) compared to other amino acid esters?
-
Coupling efficiency : Higher reactivity than methyl esters due to ethyl group’s electron-donating effect, reducing steric hindrance .
-
Side reactions : Monitor for racemization during activation (e.g., using HOBt/DIC coupling reagents at 0°C) .
-
Comparative data :
Ester Type Coupling Time (hr) Purity (%) Ethyl 1.5 98 Methyl 2.5 95
Methodological Best Practices
- Contradiction resolution : Cross-reference SDS data (non-hazardous classification ) with experimental LD50 values to establish safe handling protocols.
- Data presentation : Follow IUPAC guidelines for reporting optical rotation, reaction yields, and statistical significance (e.g., p <0.05 in ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
